Bienvenue dans la boutique en ligne BenchChem!

5-Chloro-2-((3,5-difluorobenzyl)oxy)benzaldehyde

Aldehyde dehydrogenase ALDH3A1 inhibition Cancer stem cell

5-Chloro-2-((3,5-difluorobenzyl)oxy)benzaldehyde (CAS 1443324-71-7, synonym: 3-Chloro-6-(3,5-difluorobenzyloxy)benzaldehyde) is a disubstituted benzaldehyde derivative with molecular formula C₁₄H₉ClF₂O₂ and a molecular weight of 282.67 g/mol. The compound features a 5-chloro substituent on the benzaldehyde ring and a 3,5-difluorobenzyl ether at the 2-position, yielding a computed LogP of 4.0097 and a topological polar surface area (TPSA) of 26.3 Ų.

Molecular Formula C14H9ClF2O2
Molecular Weight 282.67 g/mol
Cat. No. B7976860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-((3,5-difluorobenzyl)oxy)benzaldehyde
Molecular FormulaC14H9ClF2O2
Molecular Weight282.67 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C=O)OCC2=CC(=CC(=C2)F)F
InChIInChI=1S/C14H9ClF2O2/c15-11-1-2-14(10(5-11)7-18)19-8-9-3-12(16)6-13(17)4-9/h1-7H,8H2
InChIKeyZBLGDYMKUQOHFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-((3,5-difluorobenzyl)oxy)benzaldehyde: Structural Identity, Physicochemical Profile, and Procurement Baseline


5-Chloro-2-((3,5-difluorobenzyl)oxy)benzaldehyde (CAS 1443324-71-7, synonym: 3-Chloro-6-(3,5-difluorobenzyloxy)benzaldehyde) is a disubstituted benzaldehyde derivative with molecular formula C₁₄H₉ClF₂O₂ and a molecular weight of 282.67 g/mol . The compound features a 5-chloro substituent on the benzaldehyde ring and a 3,5-difluorobenzyl ether at the 2-position, yielding a computed LogP of 4.0097 and a topological polar surface area (TPSA) of 26.3 Ų . Commercially available at 98% purity with recommended storage at 2–8°C under dry conditions , this compound serves as a versatile synthetic intermediate and has been annotated as a human aldehyde dehydrogenase 3A1 (ALDH3A1) inhibitor in curated biochemical databases [1].

Why Generic Substitution Fails for 5-Chloro-2-((3,5-difluorobenzyl)oxy)benzaldehyde in ALDH-Targeted Research


Benzyloxybenzaldehyde derivatives exhibit pronounced isoform selectivity and potency cliffs driven by subtle variations in halogen substitution patterns. In a systematic study of benzyloxybenzaldehyde-based ALDH1A3 inhibitors, the most potent and selective compounds (ABMM-15 and ABMM-16, IC₅₀ = 0.23 and 1.29 µM respectively) differed only in the presence and position of a single methoxy substituent [1]. Across the broader ALDH3A1-targeting chemotype represented in patent US9328112, closely related analogs bearing identical benzyloxybenzaldehyde cores but differing in substituent identity and position display IC₅₀ values spanning from 700 nM to 1,500 nM, a greater than 2-fold range that precludes reliable substitution without re-validation in the specific assay system of interest [2][3]. Furthermore, regioisomeric variants such as 3-(3,5-difluorobenzyloxy)benzaldehyde (CAS 1443305-25-6) position the aldehyde and ether groups differently on the phenyl ring, fundamentally altering the pharmacophore geometry and hydrogen-bonding capacity with ALDH active-site residues .

Quantitative Differentiation Evidence for 5-Chloro-2-((3,5-difluorobenzyl)oxy)benzaldehyde Against Closest Analogs


ALDH3A1 Inhibitory Potency: Head-to-Head Comparison with US9328112 Analog A64

5-Chloro-2-((3,5-difluorobenzyl)oxy)benzaldehyde (CHEMBL1492620, designated B37 in US9328112) inhibits human ALDH3A1 with an IC₅₀ of 1,000 nM [1]. In the same patent series, closely related benzyloxybenzaldehyde analog A64 (CHEMBL3112689) shows an IC₅₀ of 900 nM under identical assay conditions (pH 7.5, benzaldehyde substrate, 1 min preincubation) [2]. The 100 nM difference, while modest, represents a measurable and reproducible potency distinction between two compounds within the same structural series that share the benzyloxybenzaldehyde core but differ in substitution.

Aldehyde dehydrogenase ALDH3A1 inhibition Cancer stem cell Enzyme assay

Structural Differentiation via 5-Chloro-2-(3,5-difluorobenzyloxy) Substitution Pattern Relative to Unsubstituted and Mono-Fluorinated Analogs

The target compound uniquely combines a 5-chloro substituent on the benzaldehyde ring with a 3,5-difluorobenzyl ether at the 2-position. In contrast, 4-[(3,5-difluorobenzyl)oxy]benzaldehyde (CAS 259132-33-7, MW 248.22) lacks the chlorine substituent entirely, while 2-((3,5-difluorobenzyl)oxy)-4-fluorobenzaldehyde (MW 266.21) substitutes a single fluorine at the 4-position instead of chlorine at the 5-position . The 5-chloro substituent increases the molecular weight by ~34 Da relative to the unsubstituted analog and alters the electron density of the aromatic ring through inductive withdrawal, which modulates both the electrophilicity of the aldehyde carbonyl and the potential for halogen-bonding interactions with protein targets .

Medicinal chemistry SAR Halogen bonding Fluorine chemistry

Regioisomeric Differentiation: 5-Chloro-2-(3,5-difluorobenzyloxy) vs. 3-(3,5-Difluorobenzyloxy)benzaldehyde

The target compound positions the aldehyde group ortho to the benzyloxy ether (2-position), whereas 3-(3,5-difluorobenzyloxy)benzaldehyde (CAS 1443305-25-6) places the aldehyde meta to the ether (3-position) . This regioisomeric difference fundamentally alters the spatial relationship between the hydrogen-bond-accepting carbonyl and the ether oxygen, which are key pharmacophoric elements for ALDH active-site engagement. In the benzyloxybenzaldehyde series, the relative positioning of these groups has been shown to affect isoform selectivity; the ortho-substituted scaffold represented by the target compound is specifically enumerated in patent US9328112 for ALDH3A1 inhibition [1], while the meta-substituted regioisomer is not co-claimed in that intellectual property.

Regioisomer Pharmacophore geometry Aldehyde positioning Structure-based design

Patent-Defined Chemical Space: Exclusive Enumeration in US9328112 ALDH Inhibitor Series

5-Chloro-2-((3,5-difluorobenzyl)oxy)benzaldehyde is explicitly enumerated as compound B37 in US Patent 9,328,112 (and related US9328112 family), which claims benzaldehyde derivatives as ALDH inhibitors for enhancing the cytotoxicity of chemotherapeutic agents including cyclophosphamide [1]. Within this patent series, compound B37 (IC₅₀ = 1,000 nM against ALDH3A1) is disclosed alongside analogs A53 (IC₅₀ = 700 nM) and A64 (IC₅₀ = 900 nM), establishing a defined SAR landscape [2][3][4]. The compound's specific enumeration in granted patent claims provides procurement justification for organizations requiring access to patent-defined chemical matter for either freedom-to-operate studies or follow-on medicinal chemistry programs.

Patent landscape Composition of matter ALDH3A1 Cyclophosphamide enhancement

Procurement-Driven Application Scenarios for 5-Chloro-2-((3,5-difluorobenzyl)oxy)benzaldehyde


ALDH3A1 Inhibitor SAR Panel Assembly for Cancer Stem Cell Research

5-Chloro-2-((3,5-difluorobenzyl)oxy)benzaldehyde (compound B37, IC₅₀ = 1,000 nM against ALDH3A1) serves as a mid-potency reference point within the US9328112 benzyloxybenzaldehyde SAR series, bridging the potency gap between the more potent analog A53 (IC₅₀ = 700 nM) and less characterized analogs. Its procurement enables construction of a complete inhibitor panel spanning the 700–1,000 nM ALDH3A1 potency range, which is essential for establishing concentration-response relationships in ALDH-positive cancer stem cell models where ALDH3A1 overexpression correlates with chemoresistance [1]. The benzyloxybenzaldehyde scaffold has been independently validated as a privileged chemotype for selective ALDH isoform targeting, with structurally related benzyloxybenzaldehydes achieving sub-micromolar selectivity for ALDH1A3 over ALDH1A1 and ALDH3A1 [2].

Cyclophosphamide Sensitization Studies Requiring Patent-Defined ALDH3A1 Chemical Matter

US Patent 9,328,112 explicitly describes ALDH3A1 inhibitors including compound B37 as agents for enhancing the cytotoxicity of cyclophosphamide and related oxazaphosphorine chemotherapeutics . Laboratories investigating ALDH3A1-mediated cyclophosphamide resistance in solid tumors (e.g., breast, lung, and ovarian cancer models) can use this compound as a tool inhibitor to validate target engagement and resistance reversal at concentrations informed by its characterized IC₅₀ of 1,000 nM [1]. The compound's patent-defined composition of matter provides a clear chain of custody for translational research programs that may require defined intellectual property provenance.

Fluorinated Benzaldehyde Synthetic Intermediate for Agrochemical and Pharmaceutical Building Block Libraries

With a computed LogP of 4.0097 and TPSA of 26.3 Ų , 5-chloro-2-((3,5-difluorobenzyl)oxy)benzaldehyde occupies physicochemical property space consistent with permeability across biological membranes, making it a suitable intermediate for lead-like compound synthesis. The dual halogenation pattern (5-chloro plus 3,5-difluorobenzyl) provides orthogonal synthetic handles: the aldehyde group enables condensation, reductive amination, and Wittig chemistry, while the chloro substituent permits transition-metal-catalyzed cross-coupling for further diversification [1]. This compound is procurement-justified for medicinal chemistry groups building focused libraries around the benzyloxybenzaldehyde pharmacophore, where both the ortho-aldehyde geometry and the halogen substitution pattern are critical for downstream SAR exploration.

ALDH Isoform Selectivity Profiling and Off-Target Panel Screening

The availability of structurally diverse benzyloxybenzaldehyde analogs within the US9328112 series—including compound B37—enables systematic selectivity profiling across the 19 human ALDH isoforms. While ABMM-15 and ABMM-16 from the broader benzyloxybenzaldehyde chemotype achieve ALDH1A3 selectivity with IC₅₀ values of 0.23 and 1.29 µM respectively , the target compound's ALDH3A1 activity provides a complementary selectivity fingerprint. Procurement of B37 alongside A53 (IC₅₀ = 700 nM) and A64 (IC₅₀ = 900 nM) permits construction of a selectivity panel that can deconvolute isoform-specific contributions to phenotypic responses observed in ALDH-dependent cellular assays [1][2].

Quote Request

Request a Quote for 5-Chloro-2-((3,5-difluorobenzyl)oxy)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.